1-(2-chlorobenzenesulfonyl)piperidin-4-one
CAS No.: 911644-00-3
Cat. No.: VC11989194
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911644-00-3 |
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Molecular Formula | C11H12ClNO3S |
Molecular Weight | 273.74 g/mol |
IUPAC Name | 1-(2-chlorophenyl)sulfonylpiperidin-4-one |
Standard InChI | InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(15,16)13-7-5-9(14)6-8-13/h1-4H,5-8H2 |
Standard InChI Key | PYZQHBVZESJYRI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2Cl |
Canonical SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Chlorobenzenesulfonyl)piperidin-4-one belongs to the class of sulfonylated piperidine derivatives, characterized by a six-membered piperidine ring substituted at the 1-position with a 2-chlorobenzenesulfonyl group and at the 4-position with a ketone functional group. Its molecular formula is C₁₁H₁₂ClNO₃S, with a molecular weight of 273.74 g/mol . The substitution pattern distinguishes it from its 4-chloro isomer, where the chlorine atom occupies the para position on the benzene ring.
Structural Comparison with Positional Isomers
The spatial arrangement of the chlorobenzenesulfonyl group significantly influences the compound’s electronic and steric properties. For instance, the 2-chloro substitution introduces steric hindrance near the sulfonyl group, potentially altering reactivity in nucleophilic or electrophilic reactions compared to the 4-chloro analog . Infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the 4-chloro isomer (PubChem CID: 3364429) reveal characteristic peaks for the sulfonyl group (S=O stretching at ~1,350 cm⁻¹) and the piperidinone carbonyl (C=O stretching at ~1,700 cm⁻¹) . Similar spectral features are expected for the 2-chloro derivative, with minor shifts attributable to electronic effects.
Synthetic Methodologies
The synthesis of 1-(2-chlorobenzenesulfonyl)piperidin-4-one can be inferred from established protocols for its 4-chloro counterpart. A representative multi-step approach involves:
Sulfonylation of Piperidin-4-one
Piperidin-4-one reacts with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., aqueous sodium carbonate) to yield the target compound. This reaction typically proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, followed by deprotonation . Optimal reaction conditions—such as a pH of 9–10 and a 3-hour stirring period—are critical for maximizing yield and purity .
Example Synthesis (Adapted from ):
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Reactants: Piperidin-4-one (0.05 mol), 2-chlorobenzenesulfonyl chloride (0.05 mol), 15% Na₂CO₃.
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Procedure: Stir reactants in water at room temperature for 3 hours, maintaining pH 9–10.
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Workup: Precipitate the product by adding chilled water, followed by filtration and drying.
Alternative Routes
Hydrazide intermediates, as described in the synthesis of 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide , could be adapted for functionalization at the 4-position. For instance, refluxing the sulfonylated piperidine with hydrazine hydrate in ethanol introduces a carbohydrazide group, which may serve as a precursor for further derivatization .
Physicochemical Properties and Reactivity
Thermal and Solubility Characteristics
The 4-chloro isomer exhibits a melting point range of 120–122°C , while solubility data suggest moderate polarity, with dissolution in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The 2-chloro derivative is expected to display similar thermal stability but reduced solubility due to increased steric bulk near the sulfonyl group.
Reactivity Profile
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Nucleophilic Substitution: The electron-withdrawing sulfonyl group activates the piperidine ring toward nucleophilic attack, particularly at the α-position to the ketone.
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Oxidation/Reduction: The ketone moiety at the 4-position is susceptible to reduction (e.g., using NaBH₄) to form piperidin-4-ol derivatives, which are valuable intermediates in drug synthesis .
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Sulfonyl Group Reactivity: The sulfonyl group participates in condensation reactions with amines or hydrazines, enabling the formation of sulfonamides or sulfonyl hydrazides .
Industrial and Research Applications
Organic Synthesis Building Block
The compound’s dual functionality (sulfonyl and ketone groups) makes it a versatile intermediate for constructing complex molecules. For example, the ketone can undergo Grignard reactions to introduce alkyl or aryl groups, while the sulfonyl group serves as a leaving group in nucleophilic substitution reactions .
Material Science
Sulfonylated piperidines have been explored as components in ion-exchange resins or polymeric materials due to their robust chemical stability and polar character .
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